![molecular formula C11H13NO4 B189059 4-Tert-butyl-3-nitrobenzoic acid CAS No. 59719-78-7](/img/structure/B189059.png)
4-Tert-butyl-3-nitrobenzoic acid
Overview
Description
4-Tert-butyl-3-nitrobenzoic acid is a modifier for alkyd resins and a polymerization regulator for polyesters . It is also used as an additive in cutting oils and as a corrosion inhibitor . It is an endocrine-disrupting chemical (EDC) present in honey .
Synthesis Analysis
The synthesis of 4-Tert-butyl-3-nitrobenzoic acid involves several synthesis methods . The reaction conditions involve the use of potassium hydroxide and potassium permanganate .
Molecular Structure Analysis
The crystal structure analysis found that all non-hydrogen atoms lie in a mirror plane, except one methyl group which is deviated from the plane . All non-H atoms lie in a mirror plane except for one of the methyl groups which deviates from the mirror plane by 0.919 (3) Å and is twisted by a torsion angle of 62.9 (2)° .
Chemical Reactions Analysis
4-Tert-butyl-3-nitrobenzoic acid is a nitrated carboxylic acid . Carboxylic acids donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic (for example, the amines) and inorganic .
Physical And Chemical Properties Analysis
The molecular formula of 4-Tert-butyl-3-nitrobenzoic acid is C11H13NO4 . The molecular weight is 223.22 g/mol .
Scientific Research Applications
Supramolecular Self-Assembly
4-Tert-butyl-3-nitrobenzoic acid has applications in the formation of supramolecular self-assembled structures. Yushkova et al. (2012) explored p-tert-butylthiacalix[4]arenes, functionalized with 3-nitrobenzoic acids, demonstrating their ability to form nanoscale particles capable of recognizing metal cations and dicarboxylic acids, forming cascade or commutative three-component supramolecular systems (Yushkova et al., 2012).
Synthesis of Fluorinated Phenyl Tert-butyl Nitroxides
In the synthesis of fluorinated phenyl tert-butyl nitroxides, 4-Tert-butyl-3-nitrobenzoic acid plays a crucial role. Tretyakov et al. (2019) demonstrated the interaction of certain fluorinated compounds with tert-butylamine, followed by oxidation, leading to the formation of functionalized perfluorinated phenyl tert-butyl nitroxides (Tretyakov et al., 2019).
Synthesis of Di-tert-butyl Hydroxybenzoic Acid
Kindra and Evans (2014) described a method for synthesizing 3,5-di-tert-butyl-4-hydroxybenzoic acid from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry. This process involves intermediates such as the oxyarylcarboxy dianion, demonstrating the compound's role in complex synthetic chemistry (Kindra & Evans, 2014).
Asymmetric Synthesis and Characterization
The asymmetric synthesis and characterization of o- and m-nitrobenzoic acids with a 1,3-benzodioxole skeleton, involving 4-Tert-butyl-3-nitrobenzoic acid, were explored by Suzuki et al. (2004). Their work highlighted the potential of these compounds in chiral derivation agents for alcohols and amines, contributing to the separation of enantiomers in HPLC and NMR analyses (Suzuki et al., 2004).
Synthesis of Novel Bioactive Compounds
Maftei et al. (2013) reported the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs, incorporating the 3-tert-butyl variant of the compound. These analogs demonstrated significant antitumor activity, showcasing the role of 4-Tert-butyl-3-nitrobenzoic acid in developing potential therapeutic agents (Maftei et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-tert-butyl-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)8-5-4-7(10(13)14)6-9(8)12(15)16/h4-6H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHHYQWNYKOHEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353377 | |
Record name | 4-tert-butyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-3-nitrobenzoic acid | |
CAS RN |
59719-78-7 | |
Record name | 4-tert-butyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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